molecular formula C19H28N2O5S B6070363 [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B6070363
M. Wt: 396.5 g/mol
InChI Key: WNLBAUKOHMVILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid: is a complex organic compound that features a piperidine and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, including the formation of the piperidine ring and the thiophene moiety. One common method involves the reaction of 3,5-dimethylpiperidine with a suitable thiophene derivative under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Uniqueness: The combination of piperidine and thiophene moieties in [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone provides a unique structural framework that can lead to distinct chemical and biological properties. This uniqueness makes the compound valuable for research and development in various fields .

Properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS.C2H2O4/c1-13-10-14(2)12-19(11-13)15-5-7-18(8-6-15)17(20)16-4-3-9-21-16;3-1(4)2(5)6/h3-4,9,13-15H,5-8,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBAUKOHMVILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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